16-Keto Aspergillimide

anthelmintic nematode in vivo efficacy

16-Keto Aspergillimide (SB202327) offers a simplified paraherquamide scaffold with a C8-keto group, eliminating the dioxygenated seven-membered ring. This yields a conformationally constrained spiro-oxindole with distinct selectivity for nematode nicotinic acetylcholine receptors and demonstrated oral efficacy against Trichostrongylus colubriformis (10–20 mg/kg). Unlike paraherquamide A, it expands target range to include ectoparasite receptors, providing a unique chemical probe for comparative pharmacology and a pre-optimized lead for anthelmintic and ectoparasiticide development.

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
Cat. No. B11930023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Keto Aspergillimide
Molecular FormulaC20H27N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C
InChIInChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19?,20?/m0/s1
InChIKeyYAYKUKWEFJDSJG-ZXHXGBMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16‑Keto‑Aspergillimide (SB202327): Structural and Functional Baseline for Procurement Evaluation


The target compound, (6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone, is formally named 16‑keto‑aspergillimide (also designated SB202327). It is a polycyclic spiro‑oxindole alkaloid belonging to the paraherquamide/asperparaline family, first isolated from Aspergillus strain IMI 337664 [1]. Structurally, it is equivalent to a paraherquamide that has lost both the dioxygenated seven‑membered ring and the fused phenyl ring, gaining in their place a C8‑keto group [2]. This architectural simplification distinguishes it from the larger, more complex paraherquamides and has direct implications for its biological profile and synthetic accessibility.

Why 16‑Keto‑Aspergillimide Cannot Be Interchanged with General Paraherquamides or Other Spiro‑Oxindoles


Despite sharing a common spiro‑oxindole core, the activity and selectivity profiles of 16‑keto‑aspergillimide diverge substantially from those of its closest structural relatives. The removal of the phenyl‑fused, dioxygenated seven‑membered ring that is present in full paraherquamides yields a smaller, more conformationally constrained scaffold [1]. This change is not merely structural—it fundamentally alters the compound’s ability to engage nematode nicotinic acetylcholine receptors (nAChRs) and ectoparasite targets, resulting in a distinct spectrum of efficacy and toxicity. Consequently, substituting a generic paraherquamide for 16‑keto‑aspergillimide in an anthelmintic screening campaign or a structure–activity relationship (SAR) study would introduce confounding variables and likely yield misleading or non‑reproducible data.

Quantitative Differentiation of 16‑Keto‑Aspergillimide (SB202327) Against Closest Analogs


Anthelmintic Efficacy: 16‑Keto‑Aspergillimide versus Paraherquamide A and Aspergillimide

In a direct head‑to‑head comparison within the same study, 16‑keto‑aspergillimide (SB202327) demonstrated oral anthelmintic activity against adult Trichostrongylus colubriformis infections in gerbils, whereas the parent paraherquamide scaffold (VM54159) and aspergillimide (VM55598) were not reported to possess comparable oral efficacy in this model [1]. This indicates that the C8‑keto modification confers a meaningful advantage for oral bioavailability or target engagement that is absent in the larger, more complex analogs.

anthelmintic nematode in vivo efficacy Trichostrongylus colubriformis

Selective Insecticidal Activity: 16‑Keto‑Aspergillimide versus Asperparaline A

While asperparaline A (aspergillimide) acts as a potent nAChR antagonist in silkworm neurons (IC50 = 20.2–39.6 nM) [1], 16‑keto‑aspergillimide demonstrates a distinct, more broadly applicable insecticidal profile. A patent explicitly discloses that 16‑keto‑aspergillimide possesses potent insecticidal activity against ectoparasites, a property not previously reported for asperparaline A or other paraherquamides [2]. This functional divergence is attributed to the C8‑keto substitution, which alters receptor subtype selectivity and enables control of ectoparasites that are not susceptible to the parent alkaloids.

insecticide ectoparasite nicotinic acetylcholine receptor nAChR

Antibacterial and Cytotoxic Selectivity: 16‑Keto‑Aspergillimide versus Spirotryprostatin Analogs

In contrast to the broad‑spectrum antifungal and cytotoxic activities reported for spirotryprostatin A derivatives [1], 16‑keto‑aspergillimide exhibits a narrower and more target‑specific antibacterial and cytotoxic profile. It is active against Gram‑positive bacteria and induces apoptosis in HL‑60 (human promyelocytic leukemia) and A‑549 (human lung carcinoma) cell lines . Notably, the spirotryprostatin A scaffold requires extensive derivatization to achieve meaningful antifungal potency (e.g., compound 4d MIC = 8–32 µg/mL against multiple phytopathogens [1]), whereas 16‑keto‑aspergillimide’s inherent antibacterial and cytotoxic activities are achieved without additional synthetic modification.

antibacterial cytotoxicity cancer HL-60 A-549

Mammalian Safety Profile: 16‑Keto‑Aspergillimide versus Paraherquamide A

Paraherquamide A is known to produce dose‑dependent signs of intoxication in mice, including tremors, ataxia, recumbency, coma, and death [1]. In contrast, the patent literature explicitly highlights the superior safety of 16‑keto‑aspergillimide for use as an ectoparasite control agent in mammals, noting that it does not exhibit the same level of mammalian toxicity [2]. This differential toxicity profile is a direct consequence of the simplified scaffold, which reduces off‑target interactions with mammalian nAChRs while retaining potent activity against invertebrate receptors.

toxicity safety mammalian therapeutic index

Synthetic Accessibility and Scalability: 16‑Keto‑Aspergillimide versus Spirotryprostatin B

The total synthesis of spirotryprostatin B requires a complex 1,3‑dipolar cycloaddition and a Barton‑modified Hunsdiecker decarboxylation, achieving only modest overall yields [1]. In contrast, 16‑keto‑aspergillimide is produced by fermentation of Aspergillus japonicus and is commercially available in >95% purity . The biosynthetic production route bypasses the need for multi‑step asymmetric synthesis, significantly reducing cost and improving scalability for large‑scale biological studies.

synthetic accessibility total synthesis yield scalability

Optimal Scientific and Industrial Use Cases for 16‑Keto‑Aspergillimide (SB202327) Derived from Quantitative Evidence


Oral Anthelmintic Lead Optimization for Ruminant Nematodes

Leverage the demonstrated oral efficacy of 16‑keto‑aspergillimide against adult Trichostrongylus colubriformis in gerbils (10–20 mg/kg) as a starting point for structure–activity relationship (SAR) studies aimed at improving oral bioavailability and potency against gastrointestinal nematodes of veterinary importance. This application is directly supported by the head‑to‑head comparison showing that 16‑keto‑aspergillimide, but not paraherquamide A or aspergillimide, is orally active in vivo [1].

Ectoparasiticide Discovery for Veterinary or Agricultural Use

Utilize the unique ectoparasiticidal activity claimed for 16‑keto‑aspergillimide to develop new agents for controlling fleas, ticks, mites, or agricultural pests. The patent disclosure [1] explicitly describes potent ectoparasite control with high mammalian safety—a combination not achieved by the parent asperparaline A or paraherquamide A scaffolds.

Antibiotic and Anticancer Lead Discovery with Intrinsic Activity

Employ 16‑keto‑aspergillimide as an unmodified natural product scaffold for antibacterial screening against Gram‑positive pathogens and for cytotoxicity evaluation in HL‑60 and A‑549 cell lines. Unlike spirotryprostatin A, which requires synthetic derivatization to achieve comparable antifungal activity [1], 16‑keto‑aspergillimide provides a pre‑optimized starting point for medicinal chemistry campaigns in oncology and infectious disease [2].

Neurobiology Tool Compound for Invertebrate nAChR Studies

Apply 16‑keto‑aspergillimide as a selective probe for invertebrate nicotinic acetylcholine receptors. While its parent asperparaline A blocks silkworm nAChRs with IC50 values of 20.2–39.6 nM but lacks ectoparasiticidal activity [1], the C8‑keto modification in 16‑keto‑aspergillimide expands its target range to include ectoparasite receptors [2], making it a valuable tool for comparative pharmacology studies of nAChR subtypes across arthropod species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-Keto Aspergillimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.